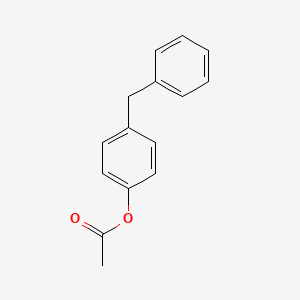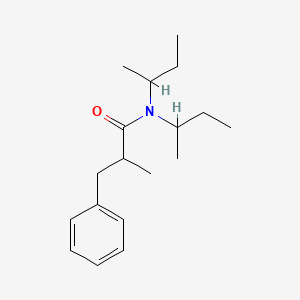![molecular formula C10H12N2O5 B14362921 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 90870-42-1](/img/structure/B14362921.png)
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir and pf-07321332, which are used for the treatment of hepatitis C and COVID-19, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. This method allows for the gram-scale synthesis of the compound from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .
Another method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds. This approach is characterized by good yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation reactions and cyclization reactions. While catalytic hydrogenation reactions require more stringent conditions and expensive reagents, they offer better atom economy compared to cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, diazo compounds, and transition metal catalysts such as Ru (II). The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various intermediates used in the synthesis of antiviral medications and other pharmaceuticals. For example, the compound is a key intermediate in the production of boceprevir and pf-07321332 .
Applications De Recherche Scientifique
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of boceprevir, the compound inhibits the hepatitis C virus NS3/4A protease, thereby preventing viral replication . Similarly, pf-07321332 targets the main protease of the SARS-CoV-2 virus, inhibiting its replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boceprevir: An antiviral medication used for the treatment of hepatitis C.
Pf-07321332: An oral medication used for the treatment of COVID-19.
Trovafloxacin: An antibiotic featuring a similar 3-azabicyclo[3.1.0]hexane scaffold.
Indolizomycin: An antibiotic with a similar structure.
Uniqueness
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific structural features and its role as a key intermediate in the synthesis of antiviral medications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
| 90870-42-1 | |
Formule moléculaire |
C10H12N2O5 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
6,6-dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5/c1-8(2)9(4(13)11-3)5(14)12-6(15)10(8,9)7(16)17/h1-3H3,(H,11,13)(H,16,17)(H,12,14,15) |
Clé InChI |
PDJSSBYCJYDVHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)

